2,3,4,5,6-Pentamethoxybenzoic acid
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Overview
Description
2,3,4,5,6-Pentamethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of five methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethoxybenzoic acid typically involves the methylation of gallic acid or other hydroxybenzoic acids. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a catalyst such as 1-n-butyl-3-methylimidazolium bromide. The reaction is carried out at elevated temperatures, typically around 150°C, in a pressure-resistant reactor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts is preferred to minimize environmental impact. The process involves multiple steps, including methylation, bromination, and hydrolysis, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentamethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are employed under acidic conditions
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxylated derivatives .
Scientific Research Applications
2,3,4,5,6-Pentamethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentamethoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to participate in electron transfer reactions, making it an effective antioxidant. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethoxybenzoic acid
- 2,4,6-Trihydroxybenzoic acid (Gallic acid)
- 2,3,4,5-Tetramethoxybenzoic acid
Uniqueness
2,3,4,5,6-Pentamethoxybenzoic acid is unique due to the presence of five methoxy groups, which significantly influence its chemical reactivity and biological activity. This makes it more versatile in various applications compared to its less substituted counterparts .
Properties
Molecular Formula |
C12H16O7 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2,3,4,5,6-pentamethoxybenzoic acid |
InChI |
InChI=1S/C12H16O7/c1-15-7-6(12(13)14)8(16-2)10(18-4)11(19-5)9(7)17-3/h1-5H3,(H,13,14) |
InChI Key |
CZSNYGCWYYXNDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
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